Cas no 1443312-68-2 (ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE)

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE structure
1443312-68-2 structure
商品名:ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE
CAS番号:1443312-68-2
MF:C13H16O5
メガワット:252.263144493103
MDL:MFCD18375387
CID:5209350

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE 化学的及び物理的性質

名前と識別子

    • ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE
    • MDL: MFCD18375387
    • インチ: 1S/C13H16O5/c1-3-17-13(15)6-7-18-12-8-10(9-14)4-5-11(12)16-2/h4-5,8-9H,3,6-7H2,1-2H3
    • InChIKey: XFXZIYSGCHIXEO-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)CCOC1=CC(C=O)=CC=C1OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 8

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12142826-25g
Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate
1443312-68-2 97%
25g
$3860 2024-07-23
abcr
AB427973-1g
Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate; .
1443312-68-2
1g
€1621.70 2025-02-21
abcr
AB427973-5 g
Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate
1443312-68-2
5g
€1,373.40 2023-07-18
abcr
AB427973-1 g
Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate
1443312-68-2
1 g
€594.40 2023-07-18
abcr
AB427973-5g
Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate
1443312-68-2
5g
€1373.40 2023-09-04
Ambeed
A330113-1g
Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate
1443312-68-2 97%
1g
$441.0 2024-04-23
Crysdot LLC
CD12142826-10g
Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate
1443312-68-2 97%
10g
$1965 2024-07-23
Crysdot LLC
CD12142826-1g
Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate
1443312-68-2 97%
1g
$437 2024-07-23
Crysdot LLC
CD12142826-5g
Ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate
1443312-68-2 97%
5g
$1177 2024-07-23

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE 関連文献

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATEに関する追加情報

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE (CAS No. 1443312-68-2): A Comprehensive Overview

ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE, identified by its CAS number 1443312-68-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique structural arrangement, has garnered attention for its potential applications in various scientific domains. The presence of both formyl and methoxy functional groups in its backbone suggests a versatile reactivity that could be exploited in synthetic chemistry and drug development.

The compound's structure, characterized by an ester group linked to a propyl chain that terminates in a phenolic ring, makes it a candidate for further exploration in medicinal chemistry. Specifically, the combination of these functional groups opens up possibilities for interactions with biological targets, making it a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways through selective interactions with specific targets. ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE, with its unique structural features, could potentially serve as a scaffold for the design of such modulators. The formyl group, for instance, can participate in condensation reactions to form Schiff bases or other heterocyclic compounds, which are known to exhibit a wide range of biological activities.

The methoxy group on the phenolic ring adds another layer of complexity to the molecule's reactivity. Methoxy-substituted aromatic compounds are well-documented for their role in various pharmacological applications. They can act as bioisosteres, replacing hydroxyl groups in other molecules to achieve similar biological effects while potentially altering metabolic pathways or improving pharmacokinetic properties.

One of the most exciting aspects of ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE is its potential as a building block for more complex molecules. In drug discovery, scaffold hopping—a strategy where the core structure of a lead compound is modified to improve its properties—is a common approach. This compound's versatility makes it an excellent candidate for such modifications, allowing researchers to explore new chemical spaces and discover novel therapeutic candidates.

Recent studies have begun to explore the pharmacological potential of related compounds. For example, molecules containing both formyl and methoxy groups have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways. ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE could be investigated as a potential lead compound in this context, with the aim of developing new treatments for inflammatory diseases.

The synthesis of this compound also presents an interesting challenge for organic chemists. The presence of multiple functional groups requires careful consideration to ensure optimal yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies, might be employed to construct the desired framework efficiently. These synthetic approaches not only highlight the compound's complexity but also underscore its potential as a valuable tool in synthetic chemistry.

In addition to its pharmacological potential, ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE could find applications in materials science and industrial chemistry. Its unique structure might make it suitable for use as an intermediate in the production of specialty chemicals or polymers. The formyl group, for instance, can be used to introduce additional functional groups through subsequent reactions, expanding the molecule's utility beyond traditional pharmaceutical applications.

The growing interest in green chemistry has also influenced the development of new synthetic methodologies for compounds like ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE. Researchers are increasingly focusing on sustainable practices that minimize waste and reduce environmental impact. This trend is likely to drive innovation in synthetic routes, making it possible to produce this compound more efficiently and responsibly.

In conclusion, ETHYL 3-(5-FORMYL-2-METHOXYPHENOXY)PROPANOATE (CAS No. 1443312-68-2) represents a fascinating molecule with diverse potential applications. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry, materials science, and industrial chemistry. As research continues to uncover new ways to harness its properties, this compound is poised to play a significant role in advancing scientific knowledge and developing innovative solutions across multiple domains.

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